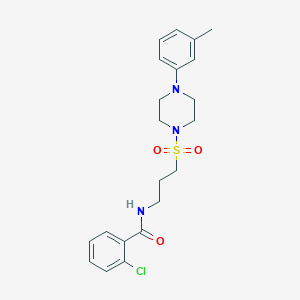

6-Amino-5-(2-fluorobenzyl)-2-phenyl-4-pyrimidinylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

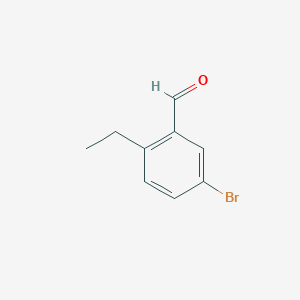

“6-Amino-5-(2-fluorobenzyl)-2-phenyl-4-pyrimidinylamine” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also has an amino group (-NH2), a phenyl group (a ring of 6 carbon atoms, C6H5-), and a fluorobenzyl group (a benzyl group with a fluorine atom attached).

Aplicaciones Científicas De Investigación

Herbicide Synthesis

6-Amino-5-(2-fluorobenzyl)-2-phenyl-4-pyrimidinylamine derivatives have been explored for their use in agricultural chemistry, particularly in the synthesis of pyrimidinyloxybenzylamine herbicides. These derivatives serve as key intermediates in creating novel herbicidal compounds. The synthesis involves using 2,6-difluorobenzaldehyde as a starting material, highlighting the compound's role in developing new herbicides with potential enhanced efficacy and selectivity (Gong Qi-sun, 2005).

Anticancer Agents

In medical research, derivatives of 6-Amino-5-(2-fluorobenzyl)-2-phenyl-4-pyrimidinylamine have been synthesized for potential anticancer applications. For example, fluorinated coumarin–pyrimidine hybrids have been developed and evaluated for their cytotoxicity against human cancer cell lines, including lung carcinoma and mammary gland adenocarcinoma. These compounds exhibit significant cytotoxicity, with some showing potency comparable or superior to standard drugs like Cisplatin. This highlights the compound's relevance in designing new anticancer agents (K. M. Hosamani, D. Reddy, H. C. Devarajegowda, 2015).

Fluorescent Sensors for Metal Ions

Another application involves the development of fluorescent sensors for metal ion detection, such as aluminum ions. Derivatives of 6-Amino-5-(2-fluorobenzyl)-2-phenyl-4-pyrimidinylamine have been used to design and characterize sensors that demonstrate "OFF-ON type" mode in the presence of aluminum ions, showcasing their potential for selective detection and imaging applications in both environmental monitoring and biological research (N. Yadav, Ashutosh Kumar Singh, 2018).

Antiviral Research

Research into the antiviral properties of 6-Amino-5-(2-fluorobenzyl)-2-phenyl-4-pyrimidinylamine derivatives has shown promising results, particularly in the context of HIV. Studies have compared the effects of these derivatives in HIV-1 infected cells and assays, demonstrating significant inhibitory activity against the virus. This suggests potential applications in the development of new antiviral drugs, particularly for treating HIV (D. Rotili et al., 2014).

Propiedades

IUPAC Name |

5-[(2-fluorophenyl)methyl]-2-phenylpyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN4/c18-14-9-5-4-8-12(14)10-13-15(19)21-17(22-16(13)20)11-6-2-1-3-7-11/h1-9H,10H2,(H4,19,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNJDCBMDWHDHOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(C(=N2)N)CC3=CC=CC=C3F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-5-(2-fluorobenzyl)-2-phenyl-4-pyrimidinylamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-benzo[d]imidazol-1-yl)-N-(5-morpholino-1H-pyrrolo[3,2-b]pyridin-6-yl)acetamide](/img/structure/B2537066.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-6-ethyl-3-[(4-methoxyphenyl)sulfonyl]quinoline](/img/structure/B2537069.png)

![1-(6-chloro-3-cyanoquinolin-4-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B2537070.png)

![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![3-[(2,4-dichlorobenzyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B2537074.png)

![6-chloro-N-({4-[(diethylamino)methyl]phenyl}methyl)-3-fluoropyridine-2-carboxamide](/img/structure/B2537077.png)

![2-chloro-N-[(5-methylthiophen-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2537080.png)

![Methyl 1-[benzyl(methyl)sulfamoyl]piperidine-4-carboxylate](/img/structure/B2537082.png)